(-)-8,9-Dihydroxy-8,9-dihydrobenz[a]anthracene (-)-8,9-Dihydroxy-8,9-dihydrobenz[a]anthracene
Brand Name: Vulcanchem
CAS No.:
VCID: VC18576365
InChI: InChI=1S/C18H14O2/c19-17-8-7-13-9-15-12(10-16(13)18(17)20)6-5-11-3-1-2-4-14(11)15/h1-10,17-20H/t17-,18-/m1/s1
SMILES:
Molecular Formula: C18H14O2
Molecular Weight: 262.3 g/mol

(-)-8,9-Dihydroxy-8,9-dihydrobenz[a]anthracene

CAS No.:

Cat. No.: VC18576365

Molecular Formula: C18H14O2

Molecular Weight: 262.3 g/mol

* For research use only. Not for human or veterinary use.

(-)-8,9-Dihydroxy-8,9-dihydrobenz[a]anthracene -

Specification

Molecular Formula C18H14O2
Molecular Weight 262.3 g/mol
IUPAC Name (8R,9R)-8,9-dihydrobenzo[a]anthracene-8,9-diol
Standard InChI InChI=1S/C18H14O2/c19-17-8-7-13-9-15-12(10-16(13)18(17)20)6-5-11-3-1-2-4-14(11)15/h1-10,17-20H/t17-,18-/m1/s1
Standard InChI Key PPTMSKIRGLLMJB-QZTJIDSGSA-N
Isomeric SMILES C1=CC=C2C(=C1)C=CC3=CC4=C(C=C[C@H]([C@@H]4O)O)C=C32
Canonical SMILES C1=CC=C2C(=C1)C=CC3=CC4=C(C=CC(C4O)O)C=C32

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture and Stereochemistry

(-)-8,9-Dihydroxy-8,9-dihydrobenz[a]anthracene belongs to the class of trans-dihydrodiols, characterized by hydroxyl groups at the 8 and 9 positions of the benz[a]anthracene backbone. The compound’s IUPAC name, (8R,9R)-8,9-dihydrobenzo[a]anthracene-8,9-diol, reflects its specific stereochemistry, which is critical for its biological interactions . The trans configuration of the hydroxyl groups introduces rigidity into the molecule, influencing its ability to intercalate into DNA or interact with enzymatic active sites.

The isomeric SMILES string \text{C1=CC=C2C(=C1)C=CC3=CC4=C(C=C[C@H]([C@@H]4O)O)C=C32 encodes the compound’s chiral centers and aromatic system. X-ray crystallographic studies of analogous dihydrodiols reveal that the hydroxyl groups adopt a pseudo-diequatorial orientation, minimizing steric strain while allowing hydrogen bonding with cellular targets.

Physicochemical Properties

Key physicochemical parameters include:

PropertyValue
Molecular FormulaC18H14O2\text{C}_{18}\text{H}_{14}\text{O}_{2}
Molecular Weight262.3 g/mol
LogP (Octanol-Water)Estimated 3.2 ± 0.5
Aqueous Solubility12.8 mg/L at 25°C
Melting Point198–202°C (decomposes)

Biosynthesis and Metabolic Pathways

Microbial and Enzymatic Synthesis

(-)-8,9-Dihydroxy-8,9-dihydrobenz[a]anthracene is primarily formed through the cytochrome P450-mediated oxidation of benz[a]anthracene. In mammalian systems, CYP1A1 and CYP1B1 isoforms catalyze the initial epoxidation of the 8,9 double bond, followed by epoxide hydrolase-mediated hydrolysis to yield the trans-dihydrodiol. Microbial degradation pathways, particularly in Beijerinckia species, produce this metabolite via dioxygenase enzymes that insert molecular oxygen across the aromatic ring.

Metabolic Fate and Detoxification

Dihydrodiol dehydrogenase (DDH) plays a pivotal role in detoxifying (-)-8,9-dihydroxy-8,9-dihydrobenz[a]anthracene. This NADP+^+-dependent enzyme oxidizes the dihydrodiol to a catechol, which subsequently undergoes methylation or conjugation with glucuronic acid. Crucially, DDH activity prevents the formation of diol epoxides—reactive intermediates implicated in DNA adduct formation. This detoxification pathway contrasts with the metabolism of benz[a]anthracene’s 3,4-dihydrodiol, which is more prone to epoxidation at the 1,2 position, generating genotoxic species .

Biological Activity and Toxicological Profile

Carcinogenicity Assessment

In a landmark study using newborn Swiss-Webster mice, (-)-8,9-dihydroxy-8,9-dihydrobenz[a]anthracene demonstrated negligible carcinogenic activity compared to its 3,4-dihydrodiol counterpart . At doses up to 1600 nmol, the compound failed to induce malignant lymphomas or pulmonary adenomas, whereas the 3,4-isomer caused lymphomas in 24% of animals and a 35-fold increase in lung tumors . This disparity arises from differences in metabolic activation: the 8,9-dihydrodiol’s structure hinders further epoxidation at adjacent positions, a critical step in generating DNA-reactive metabolites.

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